2-Amino-5-(diethylamino)phenol
Overview
Description
2-Amino-5-(diethylamino)phenol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known by other names such as Phenol, 2-amino-5-(diethylamino)- .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-(diethylamino)phenol involves a phenol group with amino and diethylamino substituents . Detailed structural analysis such as the positions of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) are not available in the sources.Chemical Reactions Analysis
Phenols, which 2-Amino-5-(diethylamino)phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Anticancer Activity
2-Amino-5-(diethylamino)phenol and its derivatives show potential in anticancer research. Compounds synthesized from this chemical have demonstrated cytotoxicity against cancer cell lines such as HeLa and MCF-7, indicating their potential as therapeutic agents. For example, a study synthesized Schiff bases using 2-Amino-5-(diethylamino)phenol, which exhibited notable anticancer activities (Uddin et al., 2020).
Photo-Physical Characteristics
The photo-physical properties of derivatives of 2-Amino-5-(diethylamino)phenol have been a subject of interest. Novel fluorescent derivatives have been synthesized, displaying significant absorption-emission properties and stability, which are crucial for applications in imaging and sensing technologies (Padalkar et al., 2011).
Antimicrobial Activity
This compound has also shown promise in antimicrobial research. Derivatives have been tested against bacteria like Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Padalkar et al., 2016).
Metal Complex Synthesis
2-Amino-5-(diethylamino)phenol is used in synthesizing metal complexes, which have applications in various fields, including catalysis and materials science. Studies have explored its ability to form complexes with metals like Cu(II), indicating its versatility in coordination chemistry (Abbas et al., 2020).
Chemical Sensing
This compound plays a role in the development of chemosensors. For instance, a study utilized a molecule derived from 2-Amino-5-(diethylamino)phenol for the selective detection of Mg2+, Zn2+, and Co2+, highlighting its utility in chemical sensing applications (Li et al., 2014).
DNA and Plasma Protein Probes
Derivatives of 2-Amino-5-(diethylamino)phenol have been used to probe DNA and plasma proteins, which is significant for biomedical research and drug development. Studies demonstrate these derivatives' ability to interact with DNA, indicating potential uses in understanding genetic materials and designing new therapeutics (Rani et al., 2020).
Bioimaging Applications
In bioimaging, derivatives of 2-Amino-5-(diethylamino)phenol have been used to develop near-infrared fluorophores for cell imaging, demonstrating low cytotoxicity and enhanced fluorescence, which is vital for non-invasive biological studies (Gao et al., 2017).
Safety And Hazards
2-Amino-5-(diethylamino)phenol may be toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing genetic defects . It is also toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-amino-5-(diethylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)8-5-6-9(11)10(13)7-8/h5-7,13H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPWYYNKJIJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550189 | |
Record name | 2-Amino-5-(diethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(diethylamino)phenol | |
CAS RN |
17626-05-0 | |
Record name | 2-Amino-5-(diethylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17626-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(diethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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